![molecular formula C8H8ClNO2 B3039852 2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one CAS No. 136591-96-3](/img/structure/B3039852.png)
2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one
Overview
Description
2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one is a small-molecule fragment used for chemoproteomic and ligandability studies . It serves as a valuable tool for investigating both traditionally druggable proteins and challenging-to-target proteins .
Molecular Structure Analysis
The molecular formula of 2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one is C12H14ClNO2 , with a molecular weight of approximately 239.70 g/mol . The structure consists of a chlorinated pyridine ring attached to an ethanone moiety, with a methoxy group at the 6-position of the pyridine ring.
Scientific Research Applications
Chemical Synthesis
The compound “2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one” is used in chemical synthesis. It’s a building block in the synthesis of more complex molecules .
Chemoproteomic Studies
This compound is a cysteine-reactive small-molecule fragment used in chemoproteomic studies. It helps in the study of both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Ligandability Studies
“2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one” is used in ligandability studies. These studies aim to understand the binding of ligands to proteins, which is crucial in drug discovery .
Fragment-Based Covalent Ligand Discovery
This compound can be used alone in fragment-based covalent ligand discovery. This is a method used to identify lead compounds in drug discovery .
Electrophilic PROTAC Molecules
The compound can be incorporated into bifunctional tools such as electrophilic PROTAC (Proteolysis-Targeting Chimeras) molecules. These are used for targeted protein degradation .
E3 Ligase Discovery
The compound has been demonstrated by the Cravatt Lab for E3 ligase discovery. E3 ligases are enzymes that play a crucial role in protein degradation .
Mechanism of Action
Target of Action
It is known to be a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It is used to study both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Mode of Action
It is known to be a cysteine-reactive molecule . This suggests that it may interact with its targets by forming covalent bonds with cysteine residues in proteins, leading to changes in their function.
Biochemical Pathways
Given its cysteine-reactivity, it may affect pathways involving proteins with reactive cysteine residues .
Pharmacokinetics
Its molecular weight of 18561 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
Given its cysteine-reactivity, it may lead to changes in the function of proteins with reactive cysteine residues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one. For instance, the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
properties
IUPAC Name |
2-chloro-1-(6-methoxypyridin-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANMWFRVMMVLRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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